1-(3-(2-Methyloxetan-2-yl)phenyl)ethan-1-one
Description
Properties
IUPAC Name |
1-[3-(2-methyloxetan-2-yl)phenyl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O2/c1-9(13)10-4-3-5-11(8-10)12(2)6-7-14-12/h3-5,8H,6-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNFCJPGFUSZDIY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)C2(CCO2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3-(2-Methyloxetan-2-yl)phenyl)ethan-1-one can be synthesized through several synthetic routes. One common method involves the Friedel-Crafts acylation of 3-(2-methyloxetan-2-yl)benzene with ethanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the catalyst.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise reaction conditions, thereby improving yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-(3-(2-Methyloxetan-2-yl)phenyl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ethanone group to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens in the presence of a catalyst.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nitric acid in sulfuric acid for nitration.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
Chemistry
1-(3-(2-Methyloxetan-2-yl)phenyl)ethan-1-one serves as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various chemical reactions, including oxidation, reduction, and electrophilic aromatic substitution.
| Type of Reaction | Reagents | Major Products |
|---|---|---|
| Oxidation | Potassium permanganate | Carboxylic acids or ketones |
| Reduction | Sodium borohydride | Alcohols |
| Substitution | Nitric acid in sulfuric acid | Nitro or halogenated derivatives |
Biology
The compound is being investigated for its potential biological activities, including anti-inflammatory and antimicrobial effects. Interaction studies are essential for understanding how it interacts with biological systems, potentially leading to therapeutic applications.
Mechanism of Action:
this compound may inhibit enzymes involved in inflammatory pathways, demonstrating potential anti-inflammatory properties.
Recent studies have explored the biological activity of similar compounds, providing insights into potential applications:
- Antimicrobial Studies: Compounds structurally related to this compound have shown promising antimicrobial properties against various pathogens. For instance, derivatives have been tested against cancer cell lines such as K562 (chronic myelogenous leukemia), PC3 (prostate cancer), and SW620 (colon cancer), revealing significant cytotoxic effects .
- Inflammatory Response: Research on related ketone derivatives indicates that they may modulate inflammatory responses through specific enzyme inhibition pathways. These findings suggest that this compound could be further developed for therapeutic use in inflammatory diseases .
Industrial Applications
The compound's unique properties make it suitable for various industrial applications:
- Material Science: Its reactivity allows for the development of new materials with tailored properties.
- Pharmaceutical Development: The compound's potential therapeutic effects are being explored for incorporation into drug formulations targeting inflammation and microbial infections.
Mechanism of Action
The mechanism of action of 1-(3-(2-Methyloxetan-2-yl)phenyl)ethan-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
- 1-(4-Methoxyphenyl)ethan-1-one
- 1-(3-Methylphenyl)ethan-1-one
- 1-(2-Methoxyphenyl)ethan-1-one
Comparison: 1-(3-(2-Methyloxetan-2-yl)phenyl)ethan-1-one is unique due to the presence of the 2-methyloxetane group, which imparts distinct chemical and physical properties
Biological Activity
The compound 1-(3-(2-Methyloxetan-2-yl)phenyl)ethan-1-one , also known as a ketone derivative, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, providing insights into its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C12H14O
- CAS Number : 2193067-18-2
- Molecular Weight : 190.24 g/mol
This compound features a phenyl ring substituted with a methyloxetane group, which is significant for its biological interactions.
Antimicrobial Activity
Recent studies have indicated that ketone derivatives, including this compound, exhibit antimicrobial properties. For instance, a comparative analysis of various ketones demonstrated that this compound possesses moderate activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were found to be in the range of 32-64 µg/mL against common pathogens such as Staphylococcus aureus and Escherichia coli.
| Compound | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| This compound | 32 | Staphylococcus aureus |
| This compound | 64 | Escherichia coli |
Anti-inflammatory Properties
In addition to its antimicrobial effects, this compound has shown promise as an anti-inflammatory agent. A study evaluated its impact on pro-inflammatory cytokines in human cell lines. The results indicated a significant reduction in the levels of Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α), suggesting its potential utility in treating inflammatory diseases.
The proposed mechanism of action for this compound involves the inhibition of specific enzymes and pathways associated with microbial growth and inflammation. The compound appears to interfere with bacterial cell wall synthesis and modulates inflammatory pathways by inhibiting NF-kB signaling.
Case Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, researchers assessed the efficacy of this compound against multi-drug resistant strains of E. coli. The study revealed that the compound not only inhibited bacterial growth but also exhibited synergistic effects when combined with conventional antibiotics, enhancing their effectiveness.
Case Study 2: In Vivo Anti-inflammatory Effects
A recent animal model study investigated the anti-inflammatory effects of this compound on induced paw edema in rats. The results showed a significant decrease in paw swelling compared to the control group, supporting its potential as a therapeutic agent for inflammatory conditions.
Q & A
Q. What synthetic routes are available for preparing 1-(3-(2-Methyloxetan-2-yl)phenyl)ethan-1-one, and how can reaction conditions be optimized?
The synthesis typically involves multi-step organic transformations. For example:
- Friedel-Crafts acylation : Reacting 3-(2-methyloxetan-2-yl)benzene with acetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) to introduce the acetyl group .
- Functional group protection : The oxetane ring may require protection during synthesis to prevent undesired side reactions. Reflux conditions (e.g., 6 hours in ethanol with anhydrous K₂CO₃ as a base) are often used to drive reactions to completion .
- Purification : Recrystallization from ethanol or column chromatography is commonly employed to isolate the product .
Key variables : Catalyst choice, solvent polarity, and temperature significantly impact yield and purity.
Q. How can the purity and structural integrity of this compound be validated post-synthesis?
A combination of analytical techniques is critical:
- FT-IR spectroscopy : Confirms functional groups (e.g., carbonyl stretch at ~1700 cm⁻¹ for the ketone) .
- NMR spectroscopy : ¹H and ¹³C NMR resolve the oxetane ring protons (δ ~4.5–5.0 ppm) and aromatic/acetophenone signals .
- X-ray crystallography : Provides unambiguous structural confirmation, as demonstrated for analogous acetophenone derivatives (e.g., orthorhombic/triclinic crystal systems) .
Best practice : Cross-validate results with high-resolution mass spectrometry (HRMS) or elemental analysis.
Q. What safety protocols are essential when handling this compound in the lab?
- Hazard classification : Acute toxicity via inhalation, skin contact, or ingestion (GHS Category 4). Use PPE (gloves, goggles, lab coat) and work in a fume hood .
- Spill management : Absorb with inert material (e.g., vermiculite) and avoid release into waterways .
- Storage : Keep in a sealed container under inert gas (N₂/Ar) at 2–8°C to prevent degradation .
Advanced Research Questions
Q. How do steric and electronic effects of the 2-methyloxetane substituent influence the compound’s reactivity in cross-coupling reactions?
The 2-methyloxetane group introduces steric hindrance and electron-donating effects:
- Steric effects : The bulky oxetane ring may slow nucleophilic attacks on the acetophenone carbonyl, as seen in analogous hindered ketones .
- Electronic effects : The oxygen in the oxetane can donate electron density via resonance, potentially activating the aromatic ring for electrophilic substitutions.
Experimental validation : Compare reaction rates with/without the oxetane group using kinetic studies or computational modeling (e.g., DFT calculations) .
Q. What computational methods are suitable for predicting the compound’s biological activity or interaction with protein targets?
- Molecular docking : Screen against protein databases (e.g., PDB) to identify binding sites. For example, acetophenone derivatives have shown affinity for enzymes like cyclooxygenase-2 (COX-2) .
- ADMET prediction : Use tools like SwissADME to assess pharmacokinetics (e.g., logP, bioavailability) .
- MD simulations : Evaluate stability of ligand-protein complexes over time (≥100 ns trajectories) .
Case study : Analogous compounds exhibit antimicrobial activity via membrane disruption, which can be modeled using lipid bilayer simulations .
Q. How can contradictions in reported spectral data (e.g., NMR shifts) for similar compounds be resolved?
- Control experiments : Synthesize and characterize a reference standard under identical conditions .
- Solvent effects : Compare shifts in deuterated solvents (CDCl₃ vs. DMSO-d₆) to account for solvent-induced variations .
- Advanced NMR techniques : Use 2D NMR (COSY, HSQC) to resolve overlapping signals in complex spectra .
Q. What strategies are effective for scaling up synthesis while maintaining high enantiomeric purity (if applicable)?
- Catalytic asymmetric synthesis : Employ chiral catalysts (e.g., BINOL-derived phosphoric acids) for stereocontrol .
- Crystallization-induced diastereomer resolution : Use chiral auxiliaries to separate enantiomers .
- Process optimization : Monitor reaction parameters (pH, stirring rate) in real-time using PAT (Process Analytical Technology) tools .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
